Cas no 1009695-73-1 (ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate)
![ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate structure](https://ja.kuujia.com/scimg/cas/1009695-73-1x500.png)
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate
- ethyl [1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetate
- 2-Piperazineacetic acid, 1-(2,2-diphenylethyl)-3-oxo-, ethyl ester
- ethyl 2-(1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl)acetate
- F1723-0439
- 1009695-73-1
- ethyl [1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate
- SR-01000014547
- SR-01000014547-1
- AKOS000496971
- AKOS022048750
-
- インチ: 1S/C22H26N2O3/c1-2-27-21(25)15-20-22(26)23-13-14-24(20)16-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3,(H,23,26)
- InChIKey: CNCIUXNXQQGZJH-UHFFFAOYSA-N
- SMILES: N1(CC(C2=CC=CC=C2)C2=CC=CC=C2)CCNC(=O)C1CC(OCC)=O
計算された属性
- 精确分子量: 366.19434270g/mol
- 同位素质量: 366.19434270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 8
- 複雑さ: 466
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- XLogP3: 3
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1723-0439-30mg |
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate |
1009695-73-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1723-0439-10mg |
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate |
1009695-73-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1723-0439-2mg |
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate |
1009695-73-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1723-0439-1mg |
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate |
1009695-73-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1723-0439-50mg |
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate |
1009695-73-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1723-0439-5mg |
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate |
1009695-73-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1723-0439-5μmol |
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate |
1009695-73-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1723-0439-10μmol |
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate |
1009695-73-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1723-0439-3mg |
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate |
1009695-73-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1723-0439-25mg |
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate |
1009695-73-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate 関連文献
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetateに関する追加情報
Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate (CAS No. 1009695-73-1): A Comprehensive Overview
Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate (CAS No. 1009695-73-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties
Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate is a derivative of piperazine, a six-membered heterocyclic amine with two nitrogen atoms. The compound features a piperazine ring substituted with a 2,2-diphenylethyl group and an ethyl acetate moiety. The presence of these functional groups imparts specific chemical and physical properties to the molecule. The molecular formula of ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate is C19H24N2O3, and its molecular weight is approximately 336.4 g/mol.
The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its solubility in water is limited due to the hydrophobic nature of the diphenylethyl group. The melting point of ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate ranges from 105°C to 108°C.
Synthesis Methods
The synthesis of ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate involves several steps and can be achieved through various routes. One common method involves the reaction of 1-(2,2-diphenylethyl)piperazine with ethyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds via nucleophilic substitution at the bromoacetate moiety, leading to the formation of the desired product.
An alternative synthetic route involves the condensation of 1-(2,2-diphenylethyl)piperazine with ethyl chloroacetate in an appropriate solvent such as dimethylformamide (DMF). The use of a catalyst such as potassium iodide can enhance the yield and purity of the final product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods using microwave-assisted reactions or solvent-free conditions.
Biological Activities and Therapeutic Potential
Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate has been studied for its potential biological activities and therapeutic applications. One of the key areas of interest is its activity as a modulator of neurotransmitter systems. Research has shown that compounds with similar structural features can exhibit selective binding to serotonin receptors (5-HT receptors), making them potential candidates for treating mood disorders such as depression and anxiety.
In addition to its effects on serotonin receptors, ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate has also been investigated for its potential as an analgesic agent. Studies have demonstrated that this compound can exert analgesic effects by interacting with opioid receptors in the central nervous system (CNS). These findings suggest that it may have applications in pain management therapies.
Clinical Trials and Research Developments
The therapeutic potential of ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate has led to several preclinical studies and early-stage clinical trials. Preclinical studies using animal models have shown promising results in terms of efficacy and safety profiles. For instance, studies conducted on rodent models have demonstrated that this compound can significantly reduce pain responses without causing significant side effects.
In human clinical trials, preliminary data suggest that ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate may be effective in treating chronic pain conditions such as neuropathic pain and osteoarthritis pain. However, further research is needed to fully understand its pharmacokinetics, pharmacodynamics, and long-term safety profile.
Safety Considerations and Future Directions
Safety considerations are paramount when developing new pharmaceutical compounds. Preclinical toxicology studies have indicated that ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate exhibits low toxicity at therapeutic doses. However, like any new drug candidate, it must undergo rigorous safety testing before it can be approved for clinical use.
The future directions for research on ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate include optimizing its chemical structure to enhance potency and selectivity while minimizing side effects. Additionally, exploring combination therapies with other drugs may provide synergistic effects that could improve treatment outcomes for patients suffering from various conditions.
1009695-73-1 (ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate) Related Products
- 2138571-74-9(4-(azetidin-3-yloxy)methyl-2-(methoxymethyl)-1,3-thiazole)
- 1339515-98-8(2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide)
- 851176-39-1(2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide)
- 1705-16-4(1-3-(trifluoromethyl)phenylbutan-1-one)
- 102-83-0(3-(Dibutylamino)propylamine)
- 864940-39-6(methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate)
- 2171650-49-8(2-amino-4-hydroxy-4-methylpentanamide)
- 2137427-91-7(1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine)
- 903186-33-4(2-2-amino-5-(4-chlorophenyl)pyrimidin-4-yl-5-(3-methylbut-2-en-1-yl)oxyphenol)
- 860789-63-5(N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide)




